molecular formula C26H30O11 B11116927 Fellavin; Flacoside

Fellavin; Flacoside

Cat. No.: B11116927
M. Wt: 518.5 g/mol
InChI Key: GRDZTDZJQRPNCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fellavin; Flacoside involves the prenylation of dihydrokaempferol followed by glucosylation. The reaction conditions typically include the use of a suitable prenyl donor and a catalyst to facilitate the prenylation reaction. The glucosylation step involves the use of a glucosyl donor and an enzyme or chemical catalyst to attach the glucose moiety to the prenylated dihydrokaempferol .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Fluorinated Spiro Heterocycles

A cascade [5+1] double Michael addition reaction was used to synthesize fluorinated spiro compounds (e.g., 3a and 3b ) with high yields (94–98%) . Key features:

  • Substituent effects : Para-fluorophenyl groups in 3a increased polarity compared to CF₃-substituted 3b .

  • Spectroscopic data :

    • 1H-NMR : Deshielded N-Me protons near carbonyl groups .

    • Dipole moments : 3a (2.3021D) > 3b (0.9163D) .

Flavanone Schiff Bases

Four flavanone derivatives (FTSC , FTCH , FHSB , FIN ) were studied for electronic properties and serum albumin binding . Key findings:

  • FTCH exhibited the highest fluorescence quenching efficiency (f = 0.9372 at 357.90 nm) .

  • Spectral data :

    • FTSC : S₀→S₁ transition at 332.72 nm (f = 0.4953) .

    • FTCH : Strong S₀→S₂ transition at 357.90 nm (f = 0.9372) .

Biological Activity Assessments

  • Anticancer screening : Compounds like 6l were tested against A549 cells, with IC₅₀ values compared to 5-fluorouracil .

  • Apoptosis induction : Mitochondrial- and caspase-3-dependent pathways were analyzed .

Given the absence of direct references to Fellavin and Flacoside , further research should focus on specialized databases (e.g., PubChem ) or recent literature for these compounds. The methodologies outlined above for analogous flavonoids may serve as a foundation for understanding their chemical reactions.

Scientific Research Applications

Fellavin; Flacoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fellavin; Flacoside involves its interaction with various molecular targets and pathways. It exerts its effects by:

Comparison with Similar Compounds

Fellavin; Flacoside is similar to other flavonoids such as:

Uniqueness

This compound is unique due to its specific prenylated structure, which enhances its biological activity and bioavailability compared to other flavonoids .

Biological Activity

Fellavin, also known as Flacoside, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with Fellavin.

Chemical Structure and Classification

Fellavin is classified as a flavonoid glycoside, specifically a dihydroflavonol. Its chemical formula is C26H30O11, and it is recognized for its role as a metabolite in various biological systems. The compound exhibits structural characteristics typical of flavonoids, contributing to its bioactivity.

Biological Activities

Fellavin has been studied for various biological activities, including:

  • Antitumor Activity : Research indicates that Fellavin induces apoptosis in cancer cells. It has shown efficacy in inhibiting the proliferation of various tumor cell lines, suggesting potential as an anticancer agent .
  • Inhibition of P-glycoprotein : This compound has been found to inhibit intestinal P-glycoprotein, which plays a crucial role in drug absorption and resistance. This inhibition may enhance the bioavailability of co-administered drugs, making Fellavin a candidate for improving therapeutic outcomes in multidrug-resistant cancers .
  • Antioxidant Properties : Fellavin exhibits significant antioxidant activity, which can protect cells from oxidative stress and related damage. This property is essential for maintaining cellular health and preventing degenerative diseases.

The mechanisms through which Fellavin exerts its biological effects include:

  • Induction of Apoptosis : Studies have shown that Fellavin activates intrinsic apoptotic pathways in cancer cells, leading to cell death. This process involves the release of cytochrome c from mitochondria and activation of caspases .
  • Antioxidant Mechanism : The antioxidant activity is attributed to the ability of Fellavin to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
  • Modulation of Signaling Pathways : Fellavin influences several signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Case Studies

Several studies have documented the effects of Fellavin on different cell types:

  • Study on Cancer Cells : A study conducted on human breast cancer cells demonstrated that treatment with Fellavin resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls.
  • Intestinal Absorption Study : Another study assessed the effect of Fellavin on P-glycoprotein-mediated drug transport using Caco-2 cell monolayers. Results indicated that co-treatment with Fellavin significantly reduced the efflux ratio of model substrates, suggesting enhanced absorption potential .

Data Table

Biological ActivityEffect ObservedReference
AntitumorInduces apoptosis
Inhibition of P-glycoproteinEnhances drug bioavailability
AntioxidantScavenges free radicals

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZTDZJQRPNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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